This compound falls under the category of heterocyclic compounds, specifically those containing both triazole and pyrrole rings. Its structural complexity allows for diverse chemical reactivity and biological interactions.
The synthesis of methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate can be achieved through various methods. A notable approach involves multi-component reactions (MCRs), which are efficient in generating complex structures with high atom economy.
The molecular structure of methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate features:
The molecular formula is , with a molecular weight of approximately 194.19 g/mol. The InChI code for this compound is InChI=1S/C8H10N4O2/c1-5-10-8(12)6(2)11(5)7(13)14/h2-3H2,1H3,(H,12,13)
which provides a unique identifier for its chemical structure.
Methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate is primarily attributed to its interaction with biological targets:
Methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate has several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7